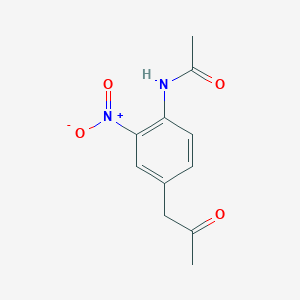![molecular formula C13H22O4 B11716126 Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B11716126.png)
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate is a chemical compound with the molecular formula C13H22O4 and a molecular weight of 242.31 g/mol. It is a useful research chemical and is often used as a building block in various chemical syntheses.
Preparation Methods
The synthesis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate involves several steps. One common method includes the reaction of 1,4-dioxaspiro[4.5]decan-8-one with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.
Scientific Research Applications
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate can be compared with other similar compounds such as:
Ethyl 1,4-dioxaspiro[4.5]decan-8-carboxylate: This compound has a similar spirocyclic structure but differs in the functional group attached to the spiro ring.
2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides: These compounds have a similar spirocyclic core but contain an acrylamide functional group.
8-methyl-1,4-dioxaspiro[4.5]decan-8-ylmethanol: This compound has a similar spirocyclic structure but contains a hydroxyl group instead of an ester group.
The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H22O4 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate |
InChI |
InChI=1S/C13H22O4/c1-3-15-12(14)10(2)11-4-6-13(7-5-11)16-8-9-17-13/h10-11H,3-9H2,1-2H3 |
InChI Key |
DWRLLLQZGGECMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


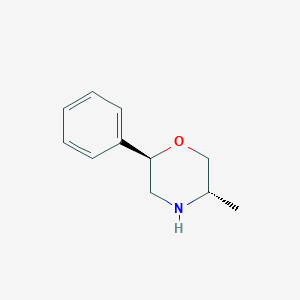
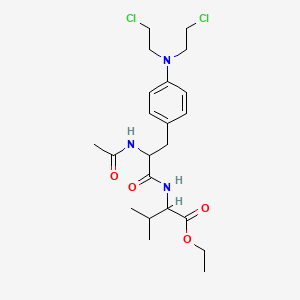

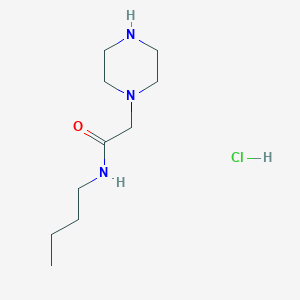
![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11716087.png)
![5-iodo-3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11716091.png)
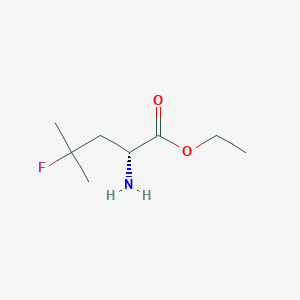
![(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11716102.png)
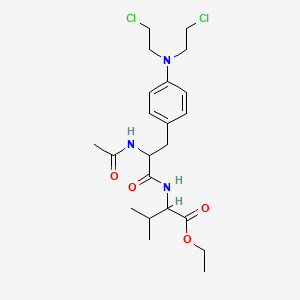
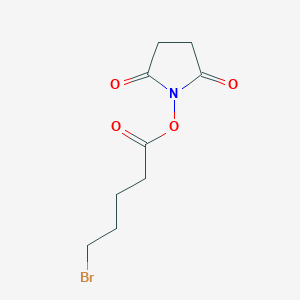
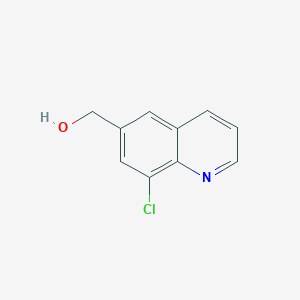
![N-{2,2,2-Trichloro-1-[3-(2,4-dimethyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11716129.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11716135.png)
